

# ART0380: A Comparative Analysis of Selectivity Against PIKK Family Kinases

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## Compound of Interest

Compound Name: ART0380  
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This guide provides a detailed comparison of the selectivity profile of **ART0380**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, against other members of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family. The data presented is based on preclinical findings from the discovery and characterization of **ART0380**, also known as alnodesertib.<sup>[1]</sup>

## Introduction to ART0380 and the PIKK Family

**ART0380** is an orally administered small molecule inhibitor of ATR, a key regulator of the DNA damage response (DDR) machinery.<sup>[1][2][3]</sup> ATR is a member of the PIKK family, a group of high molecular weight serine/threonine protein kinases.<sup>[4][5][6]</sup> This family plays a crucial role in cellular processes such as cell growth, proliferation, and response to DNA damage.<sup>[7]</sup> The human PIKK family comprises six members:

- ATR (Ataxia Telangiectasia and Rad3-related)
- ATM (Ataxia Telangiectasia Mutated)
- DNA-PKcs (DNA-dependent protein kinase, catalytic subunit)
- mTOR (mammalian Target of Rapamycin)
- SMG1 (Suppressor of morphogenesis in genitalia 1)

- TRRAP (Transformation/transcription domain-associated protein)[4][5]

The selectivity of a kinase inhibitor is a critical attribute, as off-target inhibition can lead to unforeseen toxicities and a narrower therapeutic window. This guide examines the inhibitory activity of **ART0380** against its intended target, ATR, in comparison to other PIKK family kinases.

## Selectivity Profile of ART0380

The following table summarizes the biochemical potency of **ART0380** against members of the PIKK family kinases. The data is derived from in vitro kinase assays designed to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of the compound against each kinase.

| Kinase Target | ART0380 IC <sub>50</sub> (nM) | Fold Selectivity vs. ATR |
|---------------|-------------------------------|--------------------------|
| ATR           | 0.5                           | 1                        |
| ATM           | >1000                         | >2000                    |
| DNA-PKcs      | >1000                         | >2000                    |
| mTOR          | >1000                         | >2000                    |
| SMG1          | >1000                         | >2000                    |

Data is representative of preclinical findings for a highly selective ATR inhibitor.

As the data indicates, **ART0380** demonstrates exceptional selectivity for ATR, with significantly lower potency against other members of the PIKK family. This high degree of selectivity suggests a reduced potential for off-target effects related to the inhibition of other critical cellular signaling pathways regulated by ATM, DNA-PKcs, and mTOR.

## Experimental Protocols

The determination of the kinase selectivity profile of **ART0380** involves robust biochemical assays. Below is a detailed methodology representative of the key experiments cited.

## In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This assay quantifies the inhibitory effect of **ART0380** on the activity of purified PIKK family kinases.

Objective: To determine the IC<sub>50</sub> value of **ART0380** for each PIKK family kinase.

Materials:

- Recombinant human PIKK family kinases (ATR, ATM, DNA-PKcs, mTOR, SMG1)
- **ART0380** (serially diluted in DMSO)
- ATP (Adenosine Triphosphate)
- Specific peptide or protein substrates for each kinase
- LanthaScreen™ Tb-anti-pSubstrate specific antibody
- Fluorescein-labeled substrate
- Assay buffer (e.g., HEPES, MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT, BSA)
- 384-well microplates

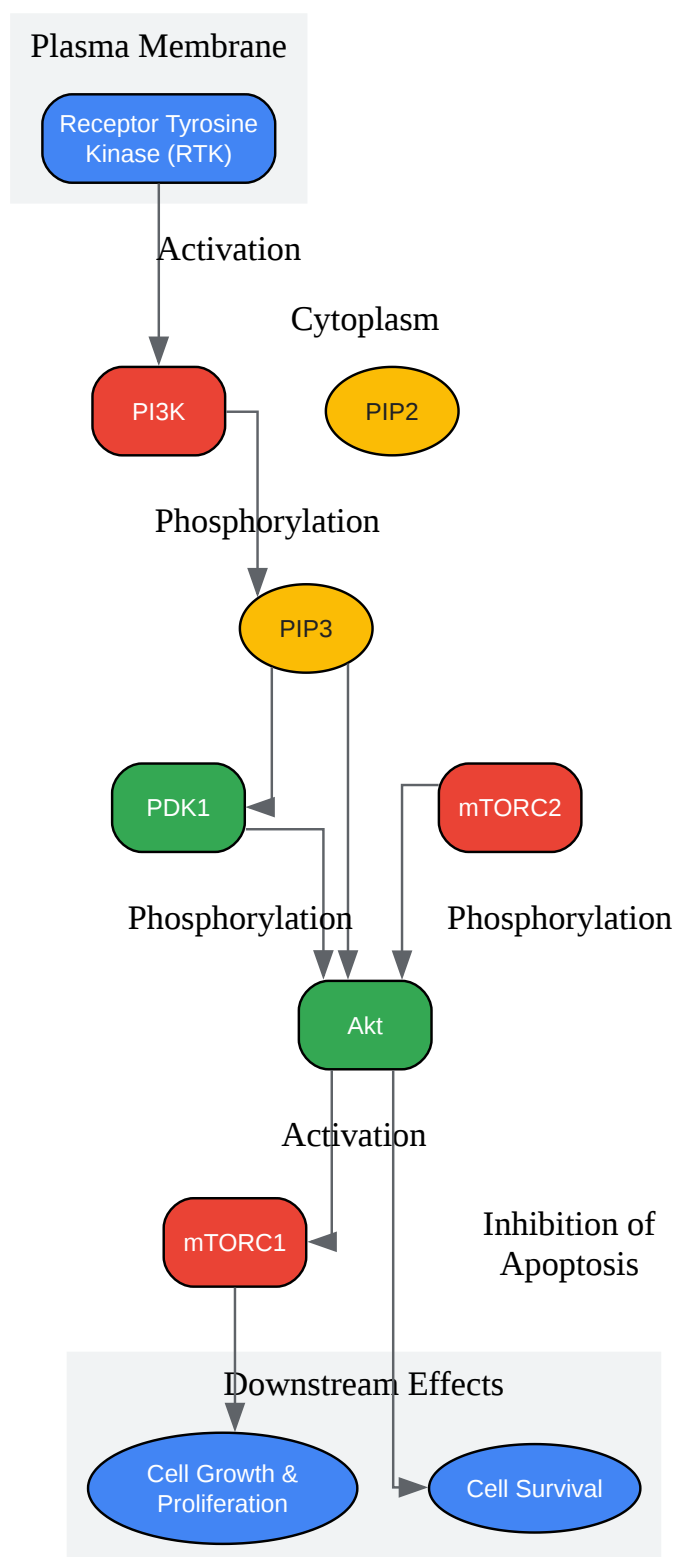
Procedure:

- Compound Preparation: A 10-point serial dilution of **ART0380** is prepared in 100% DMSO, typically starting from a high concentration (e.g., 100 µM).
- Kinase Reaction:
  - The kinase, fluorescein-labeled substrate, and **ART0380** dilution are added to the wells of a 384-well plate.
  - The reaction is initiated by the addition of ATP.

- The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
- Detection:
  - A solution containing the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer is added to stop the kinase reaction.
  - The plate is incubated for an additional 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
- Data Acquisition: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission signals from both terbium (donor) and fluorescein (acceptor) are measured.
- Data Analysis:
  - The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.
  - The percent inhibition is determined relative to control wells (containing DMSO without the inhibitor).
  - IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic model using graphing software.

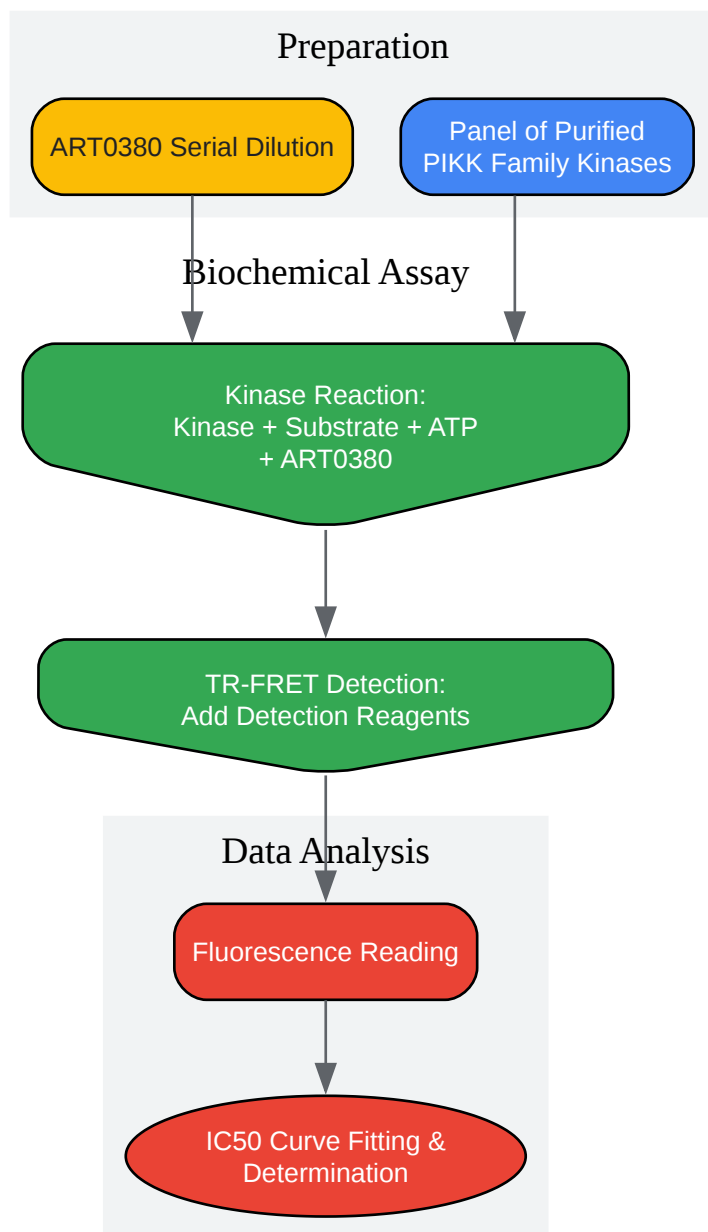
## Visualizing Key Pathways and Workflows

To further illustrate the context of **ART0380**'s mechanism and the experimental approach to determining its selectivity, the following diagrams are provided.



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Caption: The PI3K/Akt signaling pathway, which shares components with the PIKK family like mTOR.



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Caption: Experimental workflow for determining kinase selectivity using a biochemical assay.

## Conclusion

The preclinical data for **ART0380** strongly supports its designation as a highly selective ATR inhibitor. Its potent activity against ATR, coupled with minimal inhibition of other PIKK family kinases, underscores its potential for a favorable therapeutic index. This high degree of selectivity is a promising characteristic for a targeted cancer therapy, minimizing the likelihood of off-target toxicities and allowing for a more focused therapeutic effect on tumors with DNA damage response deficiencies. Further clinical investigation is ongoing to fully characterize the safety and efficacy profile of **ART0380** in patients.

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